![molecular formula C23H29NO5 B13762134 L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used as an intermediate in organic synthesis and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester typically involves the esterification of L-tyrosine with the appropriate alcohol and protective groups. One common method includes the reaction of L-tyrosine with tert-butyl alcohol and benzyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the ester group results in the corresponding alcohol.
科学的研究の応用
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a starting material for various organic reactions.
Biology: The compound is employed in studies related to protein synthesis and metabolic pathways.
Medicine: Research on this compound can provide insights into the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release L-tyrosine, which then participates in protein synthesis and other metabolic processes. The protective groups in the compound can also influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
L-Tyrosine, O-methyl-, 1,1-dimethylethyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester is unique due to its specific ester and protective groups, which can influence its reactivity and applications in organic synthesis. The presence of the phenylmethoxycarbonyl group provides additional stability and can be selectively removed under specific conditions, making it a versatile intermediate in various chemical reactions.
特性
分子式 |
C23H29NO5 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
ethyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)28-16-18-9-7-6-8-10-18)15-17-11-13-19(14-12-17)29-23(2,3)4/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |
InChIキー |
NLKZJPKBXYLOAU-FQEVSTJZSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



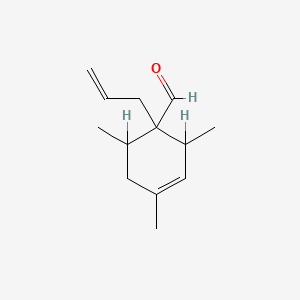
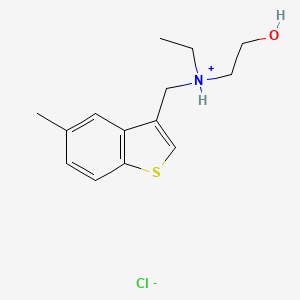
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

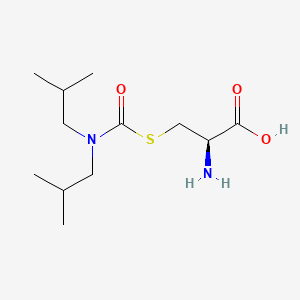
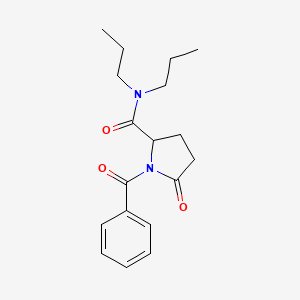
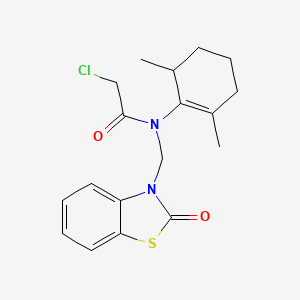



![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)

![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
